molecular formula C6H6BrN3O B2803402 N'-(4-bromopyridin-2-yl)-N-hydroxymethanimidamide CAS No. 1210111-35-5

N'-(4-bromopyridin-2-yl)-N-hydroxymethanimidamide

Cat. No.: B2803402
CAS No.: 1210111-35-5
M. Wt: 216.038
InChI Key: MSIWXMJVNVKINZ-UHFFFAOYSA-N
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Description

(E)-N-(4-Bromopyridin-2-yl)-N’-hydroxyformimidamide is an organic compound that features a bromopyridine moiety and a hydroxyformimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Bromopyridin-2-yl)-N’-hydroxyformimidamide typically involves the reaction of 4-bromo-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxyformimidamide product.

Industrial Production Methods

While specific industrial production methods for (E)-N-(4-Bromopyridin-2-yl)-N’-hydroxyformimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-Bromopyridin-2-yl)-N’-hydroxyformimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxyformimidamide group to an amine.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(E)-N-(4-Bromopyridin-2-yl)-N’-hydroxyformimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-N-(4-Bromopyridin-2-yl)-N’-hydroxyformimidamide involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyformimidamide group can form hydrogen bonds with active sites, while the bromopyridine moiety can participate in π-π interactions or halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(4-Bromopyridin-2-yl)-N’-hydroxyformimidamide is unique due to its specific combination of a bromopyridine ring and a hydroxyformimidamide group. This combination allows for unique interactions with biological targets and distinct chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N'-(4-bromopyridin-2-yl)-N-hydroxymethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-5-1-2-8-6(3-5)9-4-10-11/h1-4,11H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIWXMJVNVKINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)N=CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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